REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:17]=[CH:16][C:6]([O:7][C:8]2[CH:13]=[CH:12][N:11]=[C:10]([C:14]#[N:15])[CH:9]=2)=[CH:5][C:4]=1[N+:18]([O-])=O.C([O-])([O-])=O.[Na+].[Na+].[O-]S(S([O-])=O)=O.[Na+].[Na+].CC(OO)=O>CCO.O>[CH3:1][NH:2][C:3]1[CH:17]=[CH:16][C:6]([O:7][C:8]2[CH:13]=[CH:12][N:11]=[C:10]([C:14]#[N:15])[CH:9]=2)=[CH:5][C:4]=1[NH2:18] |f:1.2.3,4.5.6|
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
|
O
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
|
O
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Name
|
|
Quantity
|
8.4 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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CNC1=C(C=C(OC2=CC(=NC=C2)C#N)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CCO
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Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
|
Name
|
LCAP
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)OO
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
41.7 °C
|
Type
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CUSTOM
|
Details
|
After stirring an additional 15 min
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Rate
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UNSPECIFIED
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RPM
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0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
rose from 41.7 to 49.5° C
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Type
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CUSTOM
|
Details
|
rose to 44.5° C
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Type
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TEMPERATURE
|
Details
|
After cooling down to 36.7° C.
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Type
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CUSTOM
|
Details
|
rose to 44.0° C
|
Type
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TEMPERATURE
|
Details
|
heat
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
ADDITION
|
Details
|
H2O (12.5 mL) was added
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Type
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TEMPERATURE
|
Details
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the mixture cooled in an ice/water bath
|
Type
|
WAIT
|
Details
|
At less than 5° C., the mixture was allowed to age for 30 min
|
Duration
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30 min
|
Type
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CUSTOM
|
Details
|
temperature of 1.5° C.
|
Type
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FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with H2O (10 mL followed by 5 mL)
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Type
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CUSTOM
|
Details
|
The solid was dried on the
|
Type
|
FILTRATION
|
Details
|
filter for 30 min
|
Duration
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30 min
|
Type
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ADDITION
|
Details
|
added
|
Type
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STIRRING
|
Details
|
The mixture was stirred for 45 min
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
The solid was then collected by filtration
|
Type
|
WASH
|
Details
|
washed with H2O (2×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The crude product was dried in a vacuum oven at 50° C. for 16 h
|
Duration
|
16 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CNC1=C(C=C(OC2=CC(=NC=C2)C#N)C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |